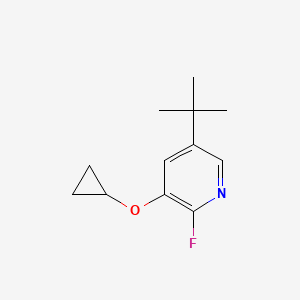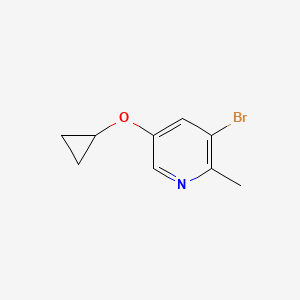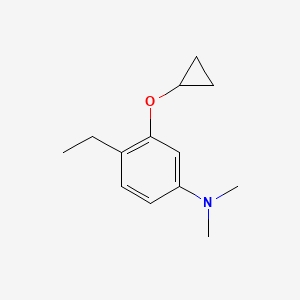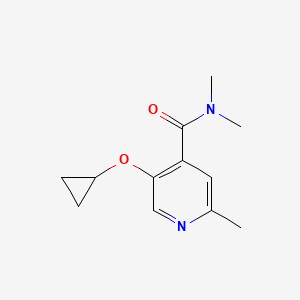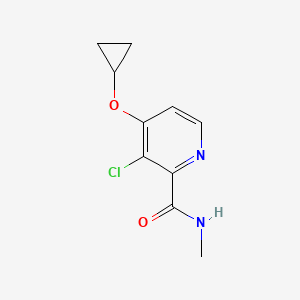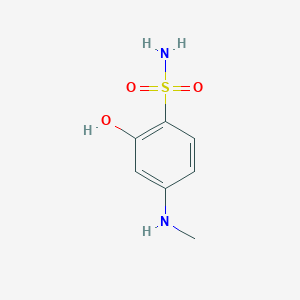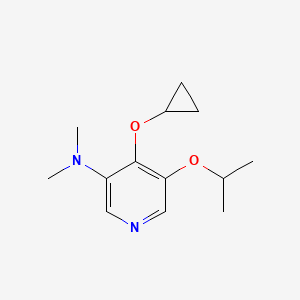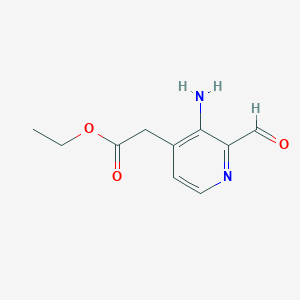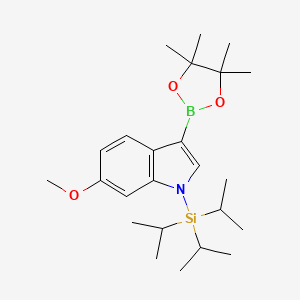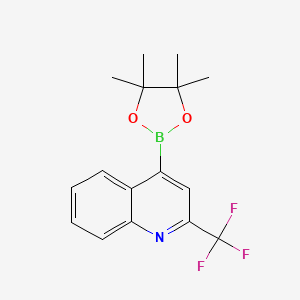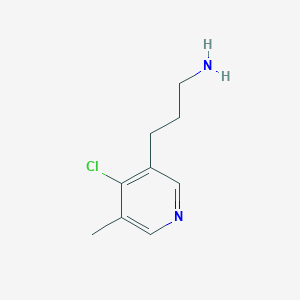
3-(4-Chloro-5-methylpyridin-3-YL)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-5-methylpyridin-3-YL)propan-1-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro and methyl group attached to the pyridine ring, along with a propan-1-amine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-5-methylpyridin-3-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-5-methylpyridine with 3-bromopropan-1-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Chloro-5-methylpyridin-3-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The chloro group can be reduced to a methyl group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 3-(4-nitro-5-methylpyridin-3-YL)propan-1-amine.
Reduction: Formation of 3-(5-methylpyridin-3-YL)propan-1-amine.
Substitution: Formation of 3-(4-aminomethyl-5-methylpyridin-3-YL)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-5-methylpyridin-3-YL)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-5-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the pyridine ring can influence the binding affinity and selectivity of the compound towards its target. The propan-1-amine side chain can also play a role in the compound’s overall activity by affecting its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
- 3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol
- tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate
Comparison: Compared to these similar compounds, 3-(4-Chloro-5-methylpyridin-3-YL)propan-1-amine is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, as well as the presence of the propan-1-amine side chain. These structural features can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H13ClN2 |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
3-(4-chloro-5-methylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c1-7-5-12-6-8(9(7)10)3-2-4-11/h5-6H,2-4,11H2,1H3 |
InChI-Schlüssel |
BBGKZZODZDXEJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1Cl)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


